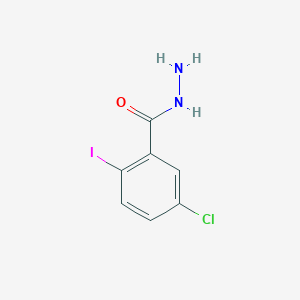
5-Chloro-2-iodobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodobenzohydrazide is a chemical compound belonging to the hydrazide-hydrazones class. It is derived from 5-chloro-2-iodobenzoic acid and is known for its potential biological activities, including antimicrobial and cytotoxic properties. The compound’s molecular formula is C7H5ClIN2O, and it has a molecular weight of 296.49 g/mol .
Preparation Methods
The synthesis of 5-Chloro-2-iodobenzohydrazide typically involves the following steps:
Starting Material: The process begins with 5-chloro-2-iodobenzoic acid.
Hydrazide Formation: The acid is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Purification: The product is then purified through recrystallization.
Industrial production methods often involve optimizing reaction conditions to improve yield and reduce costs. For instance, using cheap starting materials and efficient reaction steps can make the process more suitable for large-scale production .
Chemical Reactions Analysis
5-Chloro-2-iodobenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogens.
Condensation Reactions: The compound can form hydrazones through condensation with aldehydes or ketones.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common reagents used in these reactions include hydrazine hydrate, aldehydes, ketones, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-2-iodobenzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Medicine: Research indicates its potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodobenzohydrazide involves its interaction with biological targets, leading to antimicrobial and cytotoxic effects. The compound can inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis or inhibit cell proliferation through various molecular pathways .
Comparison with Similar Compounds
5-Chloro-2-iodobenzohydrazide can be compared with other similar compounds such as:
2-Chloro-5-iodobenzoic acid: Similar in structure but lacks the hydrazide group, making it less reactive in certain condensation reactions.
5-Chloro-2-hydroxybenzoic acid: Contains a hydroxyl group instead of an iodine atom, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of halogens and the hydrazide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6ClIN2O |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
5-chloro-2-iodobenzohydrazide |
InChI |
InChI=1S/C7H6ClIN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |
InChI Key |
HARPZABLMDGRPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















